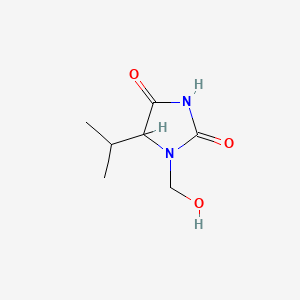
Bis(2-chloroethyl)methylamine-d4 Hydrochloride
Overview
Description
Bis(2-chloroethyl)methylamine-d4 Hydrochloride is a deuterated analog of Bis(2-chloroethyl)methylamine hydrochloride, a compound known for its use in chemotherapy. The deuterated form is often used in research to study the pharmacokinetics and metabolism of the parent compound. The molecular formula of this compound is C5H8D4Cl3N, and it has a molecular weight of 196.54 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)methylamine-d4 Hydrochloride typically involves the deuteration of Bis(2-chloroethyl)methylamine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)methylamine-d4 Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve mild temperatures and solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted amines and alcohols.
Oxidation: Oxidation products can include aldehydes, ketones, and carboxylic acids.
Reduction: Reduction products are typically simpler amines.
Scientific Research Applications
Bis(2-chloroethyl)methylamine-d4 Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a labeled compound, it helps in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the biochemical pathways of the parent compound.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl)methylamine-d4 Hydrochloride is similar to that of its non-deuterated counterpart. It acts as an alkylating agent, attaching alkyl groups to DNA bases. This leads to DNA fragmentation, cross-linking, and mispairing of nucleotides, ultimately inhibiting DNA synthesis and transcription .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl)methylamine Hydrochloride
- Mechlorethamine Hydrochloride
- Chlorambucil
- Cyclophosphamide
Uniqueness
The deuterated form, Bis(2-chloroethyl)methylamine-d4 Hydrochloride, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required to study the pharmacokinetics and metabolism of the parent compound.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterio-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H/i2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJVCYUQZDIR-DAHDXRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CN(C)CC([2H])([2H])Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)



